molecular formula C25H22OSi B11938376 (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane CAS No. 18858-67-8

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane

Katalognummer: B11938376
CAS-Nummer: 18858-67-8
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: ODLONXFTNIWQIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane is an organosilicon compound with the molecular formula C25H22OSi and a molecular weight of 366.539 g/mol . This compound is characterized by the presence of a silicon atom bonded to three different aromatic groups: 4-phenoxyphenyl, phenyl, and o-tolyl. It is used in various research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane typically involves the reaction of phenylsilane with the corresponding aryl halides under specific conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with 4-phenoxyphenyl and o-tolyl halides in the presence of a catalyst such as platinum or palladium . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Phenoxyphenyl)(phenyl)(o-tolyl)silane involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to interact with biological molecules such as proteins and nucleic acids. This interaction can modulate the activity of these molecules, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Diphenyl(4-phenoxyphenyl)silane
  • Phenyltri(o-tolyl)silane
  • Diphenyl(o-tolyl)(4-trimethylsilyl)phenyl)silane

Uniqueness

(4-Phenoxyphenyl)(phenyl)(o-tolyl)silane is unique due to the combination of its three different aromatic groups attached to the silicon atom.

Eigenschaften

CAS-Nummer

18858-67-8

Molekularformel

C25H22OSi

Molekulargewicht

366.5 g/mol

IUPAC-Name

(2-methylphenyl)-(4-phenoxyphenyl)-phenylsilane

InChI

InChI=1S/C25H22OSi/c1-20-10-8-9-15-25(20)27(23-13-6-3-7-14-23)24-18-16-22(17-19-24)26-21-11-4-2-5-12-21/h2-19,27H,1H3

InChI-Schlüssel

ODLONXFTNIWQIW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1[SiH](C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.